2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with the molecular formula C11H14BCl2NO2 and a molecular weight of 273.95 g/mol. This compound is characterized by the presence of two chlorine atoms and a boronic ester group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The result is the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .
Pharmacokinetics
It’s known that the compound is a solid at 20 degrees celsius and has a melting point of 116.0 to 120.0 °C . These properties may influence its bioavailability.
Result of Action
The borylation process it’s involved in can lead to the formation of pinacol benzyl boronate , which can be used in various chemical reactions.
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of other chemicals . For instance, the compound is stable at a temperature of 2-8°C . Additionally, the presence of transition metal catalysts is necessary for the hydroboration process .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound in the coupling process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and modulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy in biochemical assays . Long-term exposure to the compound in vitro has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound has been found to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2,6-dichloropyridine with a boronic acid derivative under suitable conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Reacts with boronic acids to form boronic esters.
Solvents: Common solvents include toluene, dichloromethane, and water.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through reactions with boronic acids.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound finds extensive applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.
Biology: Employed in the development of bioconjugation techniques and labeling of biomolecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug discovery.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific structure, which includes the pyridine ring and the boronic ester group. This combination allows for versatile reactivity and broad applicability in organic synthesis, making it a valuable tool in chemical research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDHAOFDBNZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659244 | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408492-27-3 | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408492-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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